3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine
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Overview
Description
3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a cyclobutyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a triazole precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyridin-8-amine derivatives.
Scientific Research Applications
3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-6-amine
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the fused triazole-pyridine ring system differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
Properties
IUPAC Name |
3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-5-2-6-14-9(7-3-1-4-7)12-13-10(8)14/h2,5-7H,1,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBJUHAOBUSVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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